4'-Demethylpodophyllotoxin
Overview
Description
4’-Demethylpodophyllotoxin is a lignan found in D. versipellis and has microtubule assembly inhibitory and anticancer activities . It inhibits the assembly of isolated chicken brain tubulin and the proliferation of LNCaP and PC3 prostate cancer cells .
Synthesis Analysis
4’-Demethylpodophyllotoxin derivatives have been synthesized by reacting aldehydes with 4’-Demethylpodophyllotoxin . These derivatives exhibited pronounced stronger activity than that of the positive control etoposide (VP-16) .Molecular Structure Analysis
The molecular formula of 4’-Demethylpodophyllotoxin is C21H20O8 . Its molecular weight is 400.38 .Chemical Reactions Analysis
4’-Demethylpodophyllotoxin and its derivatives have been synthesized by reacting aldehydes with 4’-Demethylpodophyllotoxin . These derivatives exhibited pronounced stronger activity than that of the positive control etoposide (VP-16) .Physical And Chemical Properties Analysis
4’-Demethylpodophyllotoxin has a molecular formula of C21H20O8 and a molecular weight of 400.38 .Scientific Research Applications
Synthesis and Chemical Modification
- 4'-Demethylepipodophyllotoxin has been synthesized from 4'-demethylpodophyllotoxin through epimerization and selective ether cleavage processes (Kuhn, Keller-Juslén & Wartburg, 1969). This highlights the compound's role in chemical synthesis and modification.
DNA Topoisomerase II Inhibition
- 4'-Demethylpodophyllotoxin derivatives have been evaluated for their inhibitory activity against human DNA topoisomerase II, demonstrating significant biochemical interactions (Hu et al., 1992), (Wang et al., 1990).
Antineoplastic Activity
- Research has shown the potential of 4'-demethylpodophyllotoxin derivatives as antineoplastic agents, demonstrating their cytotoxic effects on cancer cell lines (Zhou et al., 1991), (VanVliet et al., 2001).
Cell Cycle Inhibition
- It has been observed that certain derivatives of 4'-demethylpodophyllotoxin can inhibit cells in the G2 phase of the cell cycle, offering insights into cellular dynamics and cancer treatment strategies (Misra & Roberts, 1975).
Quantitative Structure-Activity Relationship (QSAR) Studies
- QSAR studies have been conducted to understand the structural requirements for the anticancer activity of 4'-O-demethylepipodophyllotoxin analogs, providing valuable insights for future drug design (Cho et al., 1996).
Facilitating Synthesis of Analogues
- Efficient synthesis methods have been developed for 4'-demethylpodophyllotoxin analogs, which are important for DNA topoisomerase II inhibition activity (Kamal et al., 1998).
Natural Source Analysis
- The content of 4'-demethylpodophyllotoxin in different parts of the plant Sinopodophyllum hexandrum has been dynamically studied, contributing to the understanding of its natural occurrence and potential for extraction (Li et al., 2015).
Cytotoxic Properties
- Investigations into the cytotoxic properties of various 4'-demethylpodophyllotoxin derivatives have shown their effectiveness against different human tumor cell lines, providing a basis for their potential use in cancer therapy (Morimoto et al., 2004).
Safety And Hazards
Future Directions
Podophyllotoxin and its naturally occurring congeners have low bioavailability and almost all these initially discovered compounds cause systemic toxicity and development of drug resistance . The production of synthetic derivatives that could suffice for the clinical limitations of these naturally occurring compounds is not economically feasible . These challenges demanded continuous devotions towards improving the druggability of these drugs and continue to seek structure-optimization strategies . The discovery of renewable sources including microbial origin for podophyllotoxin is another possible approach .
properties
IUPAC Name |
(5R,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCVYCSAAZQOJI-BTINSWFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311785 | |
Record name | 4′-Demethylpodophyllotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Demethylpodophyllotoxin | |
CAS RN |
40505-27-9 | |
Record name | 4′-Demethylpodophyllotoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40505-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Demethylpodophyllotoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040505279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4′-Demethylpodophyllotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-DEMETHYLPODOPHYLLOTOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N5E50463V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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